[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate
Overview
Description
Bluensomycin is an aminoglycoside antibiotic with broad-spectrum antibacterial activity isolated from Streptomyces bluensis and many other Streptomyces species.
Scientific Research Applications
Synthesis and Chemical Transformations
Formation of Heterocycles : Diaminomethylenehydrazones, structurally related to the query compound, are known to react with dimethyl acetylenedicarboxylate to yield various types of heterocycles. This reaction is influenced by the substitution patterns and can lead to the formation of different isomers and types of heterocycles (Miyamoto & Yamazaki, 1994).
Hydrolysis Reactions : The compound, being a carbamate, is subject to hydrolysis reactions. Related carbamate structures have been observed to undergo hydrolysis, oxidation, and other modifications in biological systems (Knaak, 1971).
Potential Biological and Pharmaceutical Applications
Antimicrobial Activities : Compounds with structures similar to the query compound, such as derivatives of cyclohexyl carbamates, have been synthesized and evaluated for their antimicrobial activities (Sharma et al., 2004).
Photosensitive Polymer Development : Analogous compounds have been used in the development of photosensitive polymers, such as poly(phenylene ether), which may have applications in materials science (Takeshi et al., 2000).
Glycoside Hydrolase Inhibition : Analogous compounds containing cyclic guanidinium structures have been investigated for their inhibitory effects on glycoside hydrolases, suggesting potential applications in enzyme inhibition (Lehmann et al., 1995).
Xanthine Oxidase Inhibitory Activity : Similar compounds have shown promising activity in inhibiting xanthine oxidase, an enzyme involved in the metabolism of purines, which could have implications in treating conditions like gout (Wichaidit & Thongyoo, 2021).
Properties
IUPAC Name |
[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLDKUSQKQMFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864300 | |
Record name | 4-({5-Deoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl}oxy)-3-[(diaminomethylidene)amino]-2,5,6-trihydroxycyclohexyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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